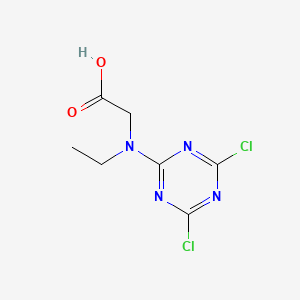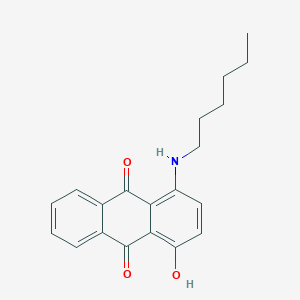
1-(Hexylamino)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hexylamino)-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound features a hexylamino group and a hydroxy group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Hydroxy Substitution: The aminoanthracene undergoes a substitution reaction to introduce the hydroxy group at the 4-position.
Hexylation: The amino group is then alkylated with hexylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions: 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
1-(Hexylamino)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.
類似化合物との比較
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the hexyl group, resulting in different solubility and reactivity.
1-(Methylamino)-4-hydroxyanthracene-9,10-dione: Features a shorter alkyl chain, affecting its physical properties and biological activity.
Uniqueness: 1-(Hexylamino)-4-hydroxyanthracene-9,10-dione is unique due to its hexylamino group, which enhances its lipophilicity and ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring membrane permeability and interaction with lipid bilayers.
特性
CAS番号 |
63768-04-7 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
1-(hexylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO3/c1-2-3-4-7-12-21-15-10-11-16(22)18-17(15)19(23)13-8-5-6-9-14(13)20(18)24/h5-6,8-11,21-22H,2-4,7,12H2,1H3 |
InChIキー |
DSQSOFIROAUIFE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


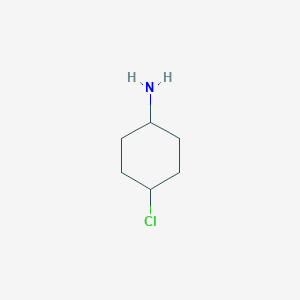
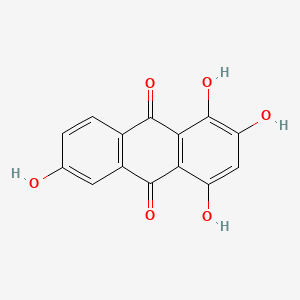
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
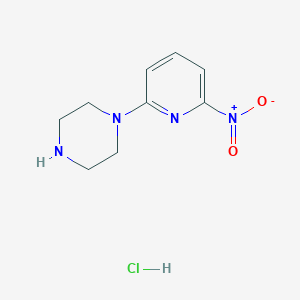

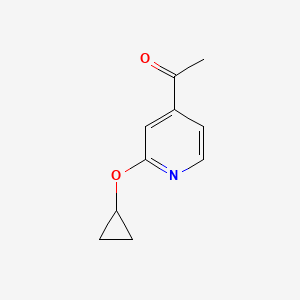
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
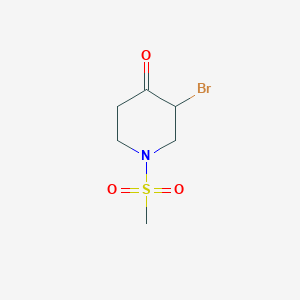

![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
